molecular formula C8H9NO2 B1196473 4-(Aminomethyl)benzoic acid CAS No. 56-91-7

4-(Aminomethyl)benzoic acid

Cat. No. B1196473
CAS RN: 56-91-7
M. Wt: 151.16 g/mol
InChI Key: QCTBMLYLENLHLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Aminomethyl)benzoic acid and its derivatives has been reported through various methodologies. For instance, a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), was synthesized from 4-aminobenzoic acid through regioselective amidomethylation, demonstrating the compound's potential as a scaffold in peptidomimetic synthesis (Pascal et al., 2000).

Molecular Structure Analysis

The molecular structure and characteristics of 4-(Aminomethyl)benzoic acid derivatives have been explored using various spectroscopic techniques, including NMR, UV–VIS, and IR spectroscopy. These studies provide insight into the compound’s molecular geometry, electronic structure, and intramolecular interactions, which are critical for understanding its chemical behavior and reactivity (Baul et al., 2009).

Chemical Reactions and Properties

4-(Aminomethyl)benzoic acid undergoes a range of chemical reactions, reflecting its reactivity and functional utility in organic synthesis. Its derivatives have been employed in the synthesis of complex molecules, demonstrating the acid’s versatility in forming bonds and participating in various chemical transformations. For example, the synthesis of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid highlights the compound's application in organic light-emitting devices, underscoring its significance in materials science (Kurt et al., 2011).

Physical Properties Analysis

The physical properties of 4-(Aminomethyl)benzoic acid, such as its melting point, boiling point, and solubility, play a crucial role in its handling and application in different chemical processes. The calorimetric study and thermal analysis of the compound provide valuable data on its thermal stability and heat capacity, essential parameters for its processing and use in industrial applications (Zheng et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-(Aminomethyl)benzoic acid, including its reactivity towards various reagents, its acid-base behavior, and its ability to form complexes with metals, have been thoroughly investigated. These studies not only elucidate the compound’s chemical behavior but also its potential applications in creating novel materials and catalysts (Shamsutdinova et al., 2020).

Scientific Research Applications

  • Unnatural Amino Acid Derivative

    • Application : 4-(Aminomethyl)benzoic acid acts as an unnatural amino acid derivative . Unnatural amino acids are used in various fields of research, including protein engineering and drug discovery.
  • Type 2 Antifibrinolytic Agent

    • Application : 4-(Aminomethyl)benzoic acid is used as a type 2 antifibrinolytic agent . Antifibrinolytic agents are used to prevent bleeding in clinical settings.
  • Synthesis of 4-Guanidinomethylbenzoic Acid

    • Application : 4-(Aminomethyl)benzoic acid reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
  • Synthesis of Cobalt Carboxy Phosphonates

    • Application : 4-(Aminomethyl)benzoic acid can be used in the synthesis of cobalt carboxy phosphonates .
  • Synthesis of Apoptozole

    • Application : 4-(Aminomethyl)benzoic acid can be used in the synthesis of Apoptozole (Az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .
  • Synthesis of Bioactive Peptide

    • Application : 4-(Aminomethyl)benzoic acid can be used in the synthesis of a bioactive peptide which has potent GPR54 (a G protein-coupled receptor) agonistic activity .

Safety And Hazards


  • Eye Irritation : PAMBA is classified as an eye irritant (Hazard Statement H315).

  • Skin Irritation : It may cause skin irritation (Hazard Statement H319).

  • Respiratory System : Prolonged exposure may affect the respiratory system (Hazard Statement H335).


Future Directions

Research on PAMBA continues to explore its applications in drug development, materials science, and biochemistry. Investigating its potential as an antihemorrhagic agent and understanding its interactions with biological systems remain promising areas for future study.


Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟


properties

IUPAC Name

4-(aminomethyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QCTBMLYLENLHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
Record name aminomethylbenzoic acid
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DSSTOX Substance ID

DTXSID20204568
Record name 4-Aminomethylbenzoic acid
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Molecular Weight

151.16 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-(Aminomethyl)benzoic acid
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Vapor Pressure

0.000264 [mmHg]
Record name 4-(Aminomethyl)benzoic acid
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Product Name

4-(Aminomethyl)benzoic acid

CAS RN

56-91-7
Record name 4-(Aminomethyl)benzoic acid
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Record name p-(aminomethyl)benzoic acid
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Record name AMINOMETHYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 4-cyano benzoic acid (500 g, 3.4 mol) and Raney Nickel (100 g) in methanol (5 L) was hydrogenated at a pressure of 10 kg for 16 h. The catalyst was removed by filtration, followed by the removal of the solvent under reduced pressure to afford 4-(aminomethyl)benzoic acid (430 g, 84%) as a white solid.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
667
Citations
Q Zheng, Z Tan, D Wang, A Hao, B Liu… - Chinese Journal of …, 2009 - Wiley Online Library
Molar heat capacities of 4‐(aminomethyl)benzoic acid were precisely measured with a small sample precision automated adiabatic calorimeter over the temperature range from 80 to …
Number of citations: 2 onlinelibrary.wiley.com
J Long-Guanga, Z Geng-Xianga… - 结构化学(JIEGOU …, 2009 - researchgate.net
Urokinase-type plasminogen activator (uPA) is a trypsin-like serine protease and plays a key role in several biological processes, including tissue remodeling, cell migration, and matrix …
Number of citations: 2 www.researchgate.net
MM Khodaei, A Alizadeh, M Haghipour - Research on Chemical …, 2019 - Springer
Preparation and characterization of isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles as a novel magnetic catalyst for the …
Number of citations: 18 link.springer.com
MJ Kullman, S Molesworth, G Berden, J Oomens… - International Journal of …, 2012 - Elsevier
IRMPD spectroscopy b2 ions from protonated tripeptides with 4-aminomethyl benzoic acid … IRMPD spectroscopy b 2 ions from protonated tripeptides with 4-aminomethyl benzoic acid …
Number of citations: 7 www.sciencedirect.com
Z Shang, L Jia, M Li, W Hu, Y Zhao… - Journal of Chemical & …, 2018 - ACS Publications
p-(Aminomethyl) benzoic acid (PAMBA) is widely used as hemostatic. As reported in the literature, it also plays an important role in the synthesis of a series of important organic …
Number of citations: 6 pubs.acs.org
E Boutros, M Harfuche - International Journal of Dental …, 2015 - search.ebscohost.com
… The results of the present study suggests that the topical application of 4-Aminomethyl- Benzoic Acid for 30 minutes has positive effect on bleeding after simple extraction of the teeth, …
Number of citations: 3 search.ebscohost.com
SH Han, SW Lee - Polyhedron, 2012 - Elsevier
A new linking ligand with pyridyl–carboxylate terminals {HL=(3-py)–CHN–CH 2 –C 6 H 4 –COOH} was prepared from 3-pyridinecarboxaldehyde and 4-(aminomethyl)benzoic acid by …
Number of citations: 9 www.sciencedirect.com
C Innuphat, P Chooto - ScienceAsia, 2017 - thaiscience.info
… electrode modified by 0.5 mM 4-aminomethyl benzoic acid was used for electrochemical … This method is based on the electrochemical reduction of 4-aminomethyl benzoic acid on …
Number of citations: 14 www.thaiscience.info
Y Hu, Z Zhang, A Mei, Y Jiang, X Hou… - Advanced …, 2018 - Wiley Online Library
A bifunctional conjugated organic molecule 4‐(aminomethyl) benzoic acid hydroiodide (AB) is designed and employed as an organic cation in organic–inorganic halide perovskite …
Number of citations: 216 onlinelibrary.wiley.com
SF Yin, WR Mao - Yao xue xue bao= Acta Pharmaceutica Sinica, 1990 - europepmc.org
… Eleven title compounds have been synthesized from trans-4-amino-methyl-cyclohexylic acid and 4-aminomethyl-benzoic acid, and were identified via elemental analysis, IR, 1HMNR …
Number of citations: 2 europepmc.org

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